N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine
Description
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine is a compound that features a thietan-3-amine core with a 4-methylthiophen-3-ylmethyl substituent
Properties
Molecular Formula |
C9H13NS2 |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
N-[(4-methylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NS2/c1-7-3-11-4-8(7)2-10-9-5-12-6-9/h3-4,9-10H,2,5-6H2,1H3 |
InChI Key |
TVUDSYCCBMVWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1CNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine typically involves the reaction of 4-methylthiophen-3-ylmethyl halide with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: The core structure without the 4-methylthiophen-3-ylmethyl substituent.
4-Methylthiophen-3-ylmethylamine: Lacks the thietan ring but contains the 4-methylthiophen-3-ylmethyl group.
Thietane derivatives: Compounds with similar thietane rings but different substituents.
Uniqueness
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine is unique due to the combination of the thietan ring and the 4-methylthiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
